molecular formula C20H22O6 B12310326 3,4-Bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one CAS No. 7471-01-4

3,4-Bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one

Cat. No.: B12310326
CAS No.: 7471-01-4
M. Wt: 358.4 g/mol
InChI Key: MATGKVZWFZHCLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Classification

The compound 3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one is classified under the International Union of Pure and Applied Chemistry (IUPAC) system as (3S,4R)-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one . This nomenclature reflects its stereospecific configuration, with two chiral centers at positions 3 and 4 of the oxolan-2-one (tetrahydrofuran-2-one) core. The substituents at these positions consist of two identical 4-hydroxy-3-methoxyphenylmethyl groups, each attached to the fused bicyclic structure.

Alternative systematic names include:

  • 4-{(1S,3aR,4S,6aR)-4-[4-(β-D-glucopyranosyloxy)-3-methoxyphenyl]tetrahydro-1H,3H-furo[3,4-c]furan-1-yl}-2-methoxyphenyl β-D-glucopyranoside (for glycosylated derivatives)
  • 3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one;propan-2-ol (solvated forms)

The compound belongs to the lignan family, specifically categorized as a dibenzylbutyrolactone due to its γ-lactone ring and two aromatic benzyl groups.

Molecular Formula and Weight Analysis

The molecular formula of 3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one is C₂₀H₂₂O₇ , with an exact monoisotopic mass of 374.38508 Da . The molecular weight, calculated using natural isotopic abundance, is 374.4 g/mol .

Property Value
Molecular formula C₂₀H₂₂O₇
Monoisotopic mass 374.38508 Da
Average molecular weight 374.4 g/mol
Degree of unsaturation 11 (5 rings + 6 double bonds)

The compound’s structural complexity arises from its fused oxolane ring, two methoxy groups, and hydroxyl-substituted aromatic systems.

Three-Dimensional Conformational Analysis

The three-dimensional structure of 3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one has been resolved using X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. Key conformational features include:

  • Oxolan-2-one core : The tetrahydrofuran-2-one ring adopts a half-chair conformation , with puckering parameters q₂ = 0.42 Å and q₃ = -0.12 Å.
  • Stereochemistry : The (3S,4R) configuration positions the hydroxyl group at C3 in an axial orientation, while the C4 benzyl group occupies an equatorial position.
  • Dihedral angles : The aromatic rings form dihedral angles of 68.5° and 72.3° relative to the oxolan-2-one plane, minimizing steric hindrance between substituents.

Jmol-based 3D renderings reveal intramolecular hydrogen bonding between the C3 hydroxyl group and the lactone carbonyl oxygen (O···H distance: 2.11 Å), stabilizing the conformation.

Comparative Structural Relationship to Furofuran Lignans

3,4-Bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one shares structural homology with furofuran lignans such as pinoresinol and sesamin. A comparative analysis highlights both similarities and distinctions:

Feature 3,4-Bis[...]oxolan-2-one Pinoresinol
Core structure Oxolan-2-one (γ-lactone) Furofuran (tetrahydrofuran)
Oxygen substituents 1 lactone, 2 hydroxyl, 2 methoxy 2 ether, 2 hydroxyl, 2 methoxy
Aromatic substitution para-hydroxy, meta-methoxy para-hydroxy, meta-methoxy
Biosynthetic origin Oxidative dimerization Dirigent-mediated coupling

While pinoresinol features a bis-tetrahydrofuran scaffold formed via dirigent protein-mediated coupling of coniferyl alcohol, 3,4-bis[...]oxolan-2-one arises from oxidative cyclization of two 4-hydroxy-3-methoxycinnamyl alcohol units, followed by lactonization. Both compounds exhibit planar chirality, but the lactone ring in 3,4-bis[...]oxolan-2-one introduces additional torsional strain, reducing conformational flexibility compared to pinoresinol.

Properties

IUPAC Name

3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-24-18-9-12(3-5-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-17(22)19(10-13)25-2/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATGKVZWFZHCLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862228
Record name 3,4-Bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7471-01-4
Record name MLS003171545
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403531
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one typically involves multi-step organic reactions designed to construct its oxolan-2-one core while introducing the bis-aryl methyl substituents. Key approaches include:

Cyclization of Dihydroxy Precursors

A primary method involves the cyclization of dihydroxy intermediates derived from 4-hydroxy-3-methoxybenzaldehyde. For example, condensation of two equivalents of 4-hydroxy-3-methoxybenzyl alcohol with a diketone precursor under acidic conditions yields the target compound. The reaction is often catalyzed by p-toluenesulfonic acid (PTSA) in toluene at reflux temperatures (110–120°C), achieving yields of 60–70%.

Grignard Reagent-Mediated Alkylation

The use of Grignard reagents to introduce aryl methyl groups has been explored. In this approach, a lactone precursor (e.g., 2-oxolanone) is treated with a Grignard reagent derived from 4-hydroxy-3-methoxybenzyl chloride. The reaction proceeds in tetrahydrofuran (THF) at −20°C to 0°C, followed by quenching with ammonium chloride to yield the bis-alkylated product. However, stereochemical control remains a challenge, necessitating chiral auxiliaries or catalysts for enantioselective synthesis.

Catalytic Hydrogenation and Hydrogenolysis

Catalytic hydrogenation plays a critical role in refining intermediates and removing protective groups. A patent (WO2003057209A1) describes the hydrogenolysis of hydroxymatairesinol, a structurally related lignan, to produce matairesinol using Raney nickel (Ra-Ni) or palladium on carbon (Pd/C). Adapting this method for 3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one involves:

Raney Nickel-Catalyzed Hydrogenolysis

In a representative procedure, 300 mg of hydroxymatairesinol is dissolved in a benzene/THF mixture (1:1 v/v) and treated with Ra-Ni under hydrogen gas at 50°C for 24 hours. This method achieves a 2% conversion rate, highlighting the need for optimization.

Palladium-Catalyzed Transfer Hydrogenation

Superior yields are obtained using Pd/C (10% loading) and ammonium formate in glacial acetic acid under reflux. This approach converts hydroxymatairesinol to matairesinol with 74% efficiency, suggesting its applicability to the target compound.

Table 1: Comparison of Catalytic Hydrogenation Methods
Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Ra-Ni Benzene/THF 50 24 2
Pd/C Glacial acetic acid 118 2 74

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed to enhance reaction control and throughput. Key considerations include:

Continuous Flow Reactor Optimization

A two-stage continuous system is utilized:

  • Alkylation Stage : 4-Hydroxy-3-methoxybenzyl chloride is reacted with a lactone precursor in a packed-bed reactor at 80°C.
  • Cyclization Stage : The intermediate undergoes acid-catalyzed cyclization in a tubular reactor at 120°C.
    This method achieves a space-time yield of 1.2 kg·L⁻¹·h⁻¹, demonstrating industrial feasibility.

Solvent Recycling and Waste Reduction

Green chemistry principles are integrated by recycling THF via distillation and employing biodegradable catalysts (e.g., immobilized lipases). These practices reduce environmental impact and operational costs by 30%.

Stereochemical Control and Resolution

The compound’s bioactivity is influenced by its stereochemistry, particularly the (3R,4S) configuration. Resolution methods include:

Chiral Chromatography

Preparative HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) separates enantiomers with >99% enantiomeric excess (ee).

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica selectively acetylates the (3R,4S)-enantiomer, enabling isolation of the desired isomer in 85% yield.

Characterization and Quality Control

Rigorous analytical methods ensure product purity and structural fidelity:

Spectroscopic Analysis

  • NMR : Characteristic signals include δ 4.25 (m, H-3 and H-4) and δ 3.85 (s, OCH₃).
  • HRMS : [M+H]⁺ at m/z 375.1445 (calculated for C₂₀H₂₂O₇).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 280 nm confirms purity ≥98%. Residual solvents are quantified via gas chromatography (GC), adhering to ICH guidelines.

Chemical Reactions Analysis

Types of Reactions

Matairesinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Activities

Research indicates that 3,4-Bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one exhibits various biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell proliferation in cancer cell lines. For instance, it has shown activity against breast cancer cells (MCF-7) by inducing apoptosis and affecting tubulin polymerization, which is crucial for cell division .
  • Antimicrobial Activity : The compound has been investigated for its potential antimicrobial effects, making it a candidate for developing new antibiotics or antifungal agents .

Pharmaceutical Applications

The compound's unique structure allows it to act as a precursor or intermediate in synthesizing more complex pharmaceutical agents. Its potential as a drug candidate is supported by ongoing research into its mechanism of action, which may involve enzyme inhibition relevant to cancer treatment .

Industrial Applications

In the industrial sector, 3,4-Bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one can be utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in the formulation of cosmetics and personal care products due to its antioxidant and anti-inflammatory effects .

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in MCF-7 breast cancer cells
AntimicrobialPotential activity against various pathogens

Case Study 1: Anticancer Research

A study conducted on MCF-7 breast cancer cells demonstrated that 3,4-Bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one significantly reduced cell viability at concentrations as low as 1 μM. The mechanism involved the inhibition of tubulin polymerization and induction of G2/M phase cell cycle arrest .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various lignans, 3,4-Bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one exhibited notable antimicrobial activity against specific bacterial strains. This suggests its potential use in developing natural antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Differences

The following table summarizes key structural analogs and their properties:

Compound Name (IUPAC) Substituents Molecular Formula MW (g/mol) TPSA (Ų) logP Key Features
Matairesinol 4-hydroxy-3-methoxy on both phenyl groups C₂₀H₂₂O₆ 358.40 85.20 3.30 High polarity due to hydroxyl groups; taste-enhancing, antioxidant
(3R,4R)-3,4-Bis[(3,4-dimethoxyphenyl)methyl]oxolan-2-one 3,4-dimethoxy on both phenyl groups C₂₂H₂₆O₆ 386.44 61.16 4.50 Higher lipophilicity; binds c-secretase (pharmacological target)
(3S,4S)-3,4-Bis[(3-methoxyphenyl)methyl]oxolan-2-one 3-methoxy on both phenyl groups C₂₀H₂₂O₄ 326.39 44.76 4.20 Reduced hydrogen bonding capacity; limited bioactivity data
3-Hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one Additional 3-hydroxyl on oxolanone ring C₂₀H₂₂O₇ 374.39 104.30 2.69 Enhanced polarity; detected in metabolomic studies (natural products)
Enterolactone (3,4-Bis[(3-hydroxyphenyl)methyl]oxolan-2-one) 3-hydroxy on both phenyl groups C₁₈H₁₈O₄ 298.34 70.67 2.50 Estrogenic activity; no methoxy groups reduce logP
Key Observations:
  • Substituent Impact : Hydroxyl groups increase polarity (lower logP, higher TPSA), while methoxy groups enhance lipophilicity.
  • Matairesinol vs. Dimethoxy Analogs: The dimethoxy analog (C₂₂H₂₆O₆) has a higher molecular weight and logP (4.50 vs. 3.30), making it more membrane-permeable but less water-soluble .
  • 3-Hydroxy Derivative: The additional hydroxyl group in the oxolanone ring increases TPSA to 104.30 Ų, likely enhancing antioxidant capacity .
Enzyme Inhibition
  • Matairesinol: Inhibits DNA-(apurinic/apyrimidinic site) lyase (probability: 0.78) and NF-kappa-B (probability: 0.62) .
  • Dimethoxy Analog (BOO) : Binds c-secretase with high affinity, relevant in Alzheimer’s disease research .
  • Enterolactone : Modulates estrogen receptors but lacks lignan-specific enzyme interactions .

Metabolic and Toxicological Profiles

  • Matairesinol: Low acute oral toxicity (LD₅₀ > 2000 mg/kg) but moderate hepatotoxicity risk (probability: 0.58) .
  • Enterolactone : Lower toxicity profile due to simpler structure; widely studied for phytoestrogenic effects .
  • 3-Hydroxy Derivative: Limited toxicity data but detected in endogenous metabolites, suggesting biocompatibility .

Biological Activity

3,4-Bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one, commonly known as matairesinol, is a lignan compound that has garnered attention for its potential biological activities. This compound is characterized by its unique oxolane ring structure and multiple hydroxymethyl and methoxy substituents, which contribute to its diverse pharmacological properties. This article reviews the biological activity of matairesinol, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of matairesinol is C20H22O6C_{20}H_{22}O_6, with a molecular weight of approximately 358.385 g/mol. Its structural representation highlights the presence of two 4-hydroxy-3-methoxyphenyl groups attached to an oxolane ring.

PropertyValue
Molecular FormulaC20H22O6
Molecular Weight358.385 g/mol
IUPAC Name3,4-Bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
InChI KeyMATGKVZWFZHCLI-LSDHHAIUSA-N

Antimicrobial Activity

Matairesinol has shown promising antimicrobial properties in various studies. Research indicates that it exhibits significant inhibitory effects against a range of bacteria and fungi. For instance, a study demonstrated that matairesinol effectively inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its potential as a natural antimicrobial agent .

Anticancer Properties

The anticancer potential of matairesinol has been extensively studied, particularly in relation to its effects on various cancer cell lines. Notably, it has been shown to induce apoptosis in human cancer cells through multiple mechanisms:

  • Inhibition of Cell Proliferation : Matairesinol inhibits cell proliferation in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values reported at approximately 7.01 µM and 14.31 µM respectively .
  • Mechanism of Action : The compound appears to interfere with microtubule dynamics and disrupts mitotic spindle formation, leading to cell cycle arrest .

Antioxidant Activity

Matairesinol exhibits strong antioxidant properties, which are crucial for combating oxidative stress-related diseases. It has been reported to scavenge free radicals effectively and enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase . This action may contribute to its protective effects against cellular damage.

Case Studies

  • Study on Anticancer Efficacy : A study published in the Journal of Natural Products explored the anticancer effects of matairesinol on breast cancer cells. The results indicated that treatment with matairesinol resulted in a significant reduction in cell viability and induced apoptosis through caspase activation .
  • Antimicrobial Assessment : In another study, matairesinol was tested against various pathogenic microorganisms. The results demonstrated that it possessed a minimum inhibitory concentration (MIC) lower than many conventional antibiotics against Escherichia coli and Candida species, highlighting its potential for therapeutic applications .

Q & A

Q. What experimental methods are recommended for synthesizing and characterizing this compound?

Answer:

  • Synthesis : Utilize stereoselective organic synthesis, leveraging lignan biosynthetic pathways. Key steps include coupling of vanillyl alcohol derivatives via oxidative dimerization, followed by lactonization .
  • Characterization :
    • NMR Spectroscopy : Assign stereochemistry using 1H^1H- and 13C^{13}C-NMR, focusing on coupling constants (e.g., JJ-values for diastereotopic protons) .
    • Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C20H22O6C_{20}H_{22}O_6) and isotopic labeling (e.g., 13C^{13}C-isotopomers) .
    • X-ray Crystallography : Resolve absolute configuration using SHELX or ORTEP-III for crystallographic refinement .

Q. What is the compound’s role in plant systems or traditional medicine?

Answer :

  • Biological Role : Acts as a lignan with antioxidant properties, isolated from Crossosoma bigelovii and Peucedanum japonicum. It inhibits verocytotoxic E. coli growth and reduces oxidative stress in hazelnut byproducts .
  • Traditional Medicine : Found in Lianhuaqingwen formulations, where it modulates anti-inflammatory pathways (e.g., CHRM3 receptor) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

Answer :

  • Experimental Design :
    • Dose-Dependency : Test across a concentration gradient (e.g., 1–100 µM) to identify biphasic effects.
    • Model Systems : Compare in vitro (cell lines) vs. in vivo (animal models) to assess bioavailability and metabolite conversion .
  • Data Analysis :
    • Metabolomic Profiling : Use LC-MS to track downstream metabolites (e.g., enterolactone derivatives) that may exhibit opposing activities .

Q. Table 1: Conflicting Bioactivity Reports

Study SystemObserved ActivityProposed MechanismEvidence Source
E. coli InhibitionAntioxidantFree radical scavenging
Colon Cancer CellsPro-apoptoticCell cycle arrest at G1 phase

Q. What computational strategies are effective for identifying molecular targets and pathways?

Answer :

  • Network Pharmacology :
    • Target Prediction : Use platforms like TCMSP to map interactions with receptors (e.g., ADRA1B, KCNH2) .
    • Pathway Enrichment : Analyze Kyoto Encyclopedia of Genes and Genomes (KEGG) pathways linked to apoptosis and inflammation.
  • Molecular Docking :
    • Software : AutoDock Vina for binding affinity calculations (e.g., binding to CHRM3 with ΔG < -7 kcal/mol) .

Q. Table 2: Computational Tools for Target Identification

ToolApplicationExample OutputEvidence Source
TCMSPCompound-target networkADRA1B, KCNH2
AutoDock VinaBinding affinityCHRM3 inhibition

Q. How do stereochemical variations impact biological activity?

Answer :

  • Stereoisomer Synthesis :
    • Use chiral catalysts (e.g., Sharpless epoxidation) to produce (3R,4R) vs. (3S,4S) configurations .
  • Activity Comparison :
    • (3R,4R) : 10-fold higher antiplatelet activity than (3S,4S) in Peucedanum japonicum .
    • Enterolactone Derivatives : β-configuration enhances estrogenic activity in breast cancer models .

Q. What advanced techniques validate structural stability under experimental conditions?

Answer :

  • Thermal Analysis :
    • DSC/TGA : Measure melting point (TmT_m) and decomposition temperature (TdT_d) (e.g., Tm=180CT_m = 180^\circ C) .
  • pH Stability :
    • HPLC Monitoring : Assess lactone ring hydrolysis in aqueous buffers (pH 2–9) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.